2-Methylthiazole-4-carbonitrile 2-Methylthiazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 21917-76-0
VCID: VC2340932
InChI: InChI=1S/C5H4N2S/c1-4-7-5(2-6)3-8-4/h3H,1H3
SMILES: CC1=NC(=CS1)C#N
Molecular Formula: C5H4N2S
Molecular Weight: 124.17 g/mol

2-Methylthiazole-4-carbonitrile

CAS No.: 21917-76-0

Cat. No.: VC2340932

Molecular Formula: C5H4N2S

Molecular Weight: 124.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylthiazole-4-carbonitrile - 21917-76-0

Specification

CAS No. 21917-76-0
Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
IUPAC Name 2-methyl-1,3-thiazole-4-carbonitrile
Standard InChI InChI=1S/C5H4N2S/c1-4-7-5(2-6)3-8-4/h3H,1H3
Standard InChI Key YYRJTQRYMNMUCR-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C#N
Canonical SMILES CC1=NC(=CS1)C#N

Introduction

Safety and Hazard Information

Hazard Classification: Irritant (Xi)
Hazard Statements (GHS):

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Precautionary Statements:

  • Wear protective gloves, clothing, and eye/face protection (P280).

  • In case of contact with eyes, rinse cautiously with water and seek medical attention (P305+P351+P338).

Synthesis

The synthesis of 2-Methylthiazole-4-carbonitrile typically involves the cyclization of appropriate precursors containing sulfur, nitrogen, and carbon sources under controlled conditions. The exact methodology may vary depending on the desired scale and purity.

Applications

  • Pharmaceutical Intermediates:

    • The thiazole ring system is a key pharmacophore in many bioactive molecules.

    • Derivatives of thiazoles are known for antimicrobial, antifungal, antitumor, and anti-inflammatory activities .

  • Material Science:

    • Thiazole derivatives have been explored in dye-sensitized solar cells and other electronic applications due to their conjugated systems.

  • Biological Activities:

    • While specific data on the biological activity of this compound is limited, related thiazole derivatives exhibit significant inhibitory activities against bacterial and fungal strains .

Research Insights

Research into thiazole derivatives highlights their broad-spectrum applications:

  • Antimicrobial activity against Staphylococcus aureus and Escherichia coli .

  • Antitumor potential in human cell lines .

  • Potential as enzyme inhibitors targeting pathways like monoamine oxidase and heat shock proteins .

While specific studies on 2-Methylthiazole-4-carbonitrile are sparse, its structural similarity to other bioactive thiazoles suggests promising avenues for further exploration.

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